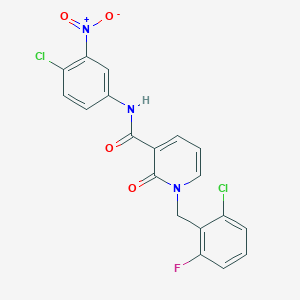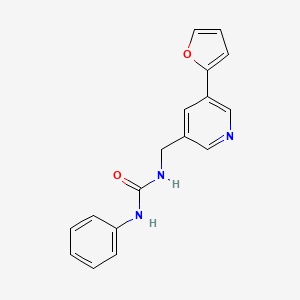![molecular formula C23H26FN3O4S2 B2393006 (Z)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-45-4](/img/structure/B2393006.png)
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H26FN3O4S2 and its molecular weight is 491.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Sensors
- Benzimidazole and benzothiazole conjugated Schiff base compounds have been designed for sensing Al3+ and Zn2+ ions, showing large Stokes shifts and good sensitivity, which indicates potential applications of similar compounds in detecting metal ions through fluorescence (Suman et al., 2019).
Radioligand Imaging
- Novel compounds were synthesized for the potential imaging of central norepinephrine transporters (NET) with PET, highlighting the use of structurally complex molecules in developing diagnostic tools for neurological studies (Schou et al., 2006).
Photodynamic Therapy
- New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, characterized, and evaluated for their photophysical and photochemical properties, indicating their potential in photodynamic therapy applications (Pişkin et al., 2020).
Kinase Inhibition
- Azepane derivatives were optimized for protein kinase B (PKB-alpha) inhibition, demonstrating the importance of structural modification in enhancing pharmaceutical properties and potential therapeutic applications (Breitenlechner et al., 2004).
Synthesis of Complex Molecules
- Studies on the synthesis and reactivity of building blocks for Julia olefination, including the conversion of Weinreb amide moieties to ketones and alpha-fluorovinyl Weinreb amides, demonstrate the compound's relevance in organic synthesis, offering pathways to novel structures (Ghosh et al., 2009).
Propiedades
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S2/c1-31-15-14-27-20-11-8-18(24)16-21(20)32-23(27)25-22(28)17-6-9-19(10-7-17)33(29,30)26-12-4-2-3-5-13-26/h6-11,16H,2-5,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUZNMLFQCZDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2392925.png)


![N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2392928.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide](/img/structure/B2392932.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2392933.png)
![6-(4-Bromophenyl)-4-(4-methoxyphenyl)-2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2392934.png)
![(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride](/img/structure/B2392936.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2392939.png)

![2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid](/img/structure/B2392945.png)
![N-(2-methoxyethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392946.png)